molecular formula C12H22O4 B1581793 Diisobutyl succinate CAS No. 925-06-4

Diisobutyl succinate

Cat. No.: B1581793
CAS No.: 925-06-4
M. Wt: 230.3 g/mol
InChI Key: QCOAPBRVQHMEPF-UHFFFAOYSA-N
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Description

Diisobutyl succinate is a useful research compound. Its molecular formula is C12H22O4 and its molecular weight is 230.3 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

bis(2-methylpropyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O4/c1-9(2)7-15-11(13)5-6-12(14)16-8-10(3)4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCOAPBRVQHMEPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052734
Record name Diisobutyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925-06-4
Record name Diisobutyl succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diisobutyl succinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000925064
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanedioic acid, 1,4-bis(2-methylpropyl) ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diisobutyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diisobutyl succinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.922
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIISOBUTYL SUCCINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1241X4J800
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

An autoclave made of stainless steel, equipped with a rotary stirrer and having a capacity of 300 ml. was charged with 50 ml. of isobutanol, 50 ml. of diisobutyl adipate as a solvent and 0.19 mmol. of palladium chloride. After sealing, 20 atm. of a gas mixture consisting of 78 vol.% of ethylene, 18 vol.% of carbon monoxide and 4 vol.% of oxygen was pressured thereinto. Subsequently, after the contents of the autoclave was heated to 105° C. with stirring, the reaction was carried out for one hour while supplying the above-mentioned gas mixture at a rate of 0.6 l./min. and isobutyl nitrite dissolved in a mixed solvent of isobutanol and diisobutyl adipate (1:1, volume ratio) at a rate of 40 mmol./hr. as the result, it was found that 22.5 mmol. of diisobutyl succinate was produced and 0.54 mmol. of diisobutyl oxalate was produced as by-product.
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Synthesis routes and methods II

Procedure details

An autoclave made of stainless steel, equipped with a rotary stirrer and having a capacity of 300 ml. was charged with 50 ml. of isobutanol, 50 ml. of diisobutyl adipate as a solvent, 1 g. of palladium-on-activated-carbon (2 wt.%Pd) and 4 mg. of lithium chloride ##EQU2## After sealing and heating the reaction system to 105° C., the reaction was carried out at the same temperature for one hour, passing a gas mixture consisting of 78 vol.% of ethylene, 18 vol.% of carbon monoxide and 4 vol.% of oxygen; maintaining the total pressure at 30 atm.; and supplying isobutyl nitrite continuously at a rate of 39 mmol./hr. After completion of the reaction, the reaction mixture was analyzed quantitatively by gas chromatography. As the result, it was revealed that 20.4 mmol. of diisobutyl succinate was produced and only 1.1 mmol. of diisobutyl oxalate was produced as by-product.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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